5-cyclobutoxypyridazin-3(2H)-one
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Overview
Description
5-cyclobutoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a cyclobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclobutyl halide with a hydrazine derivative, followed by cyclization to form the pyridazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-cyclobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions where the cyclobutoxy group or other substituents are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced or replaced, often involving bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyclobutoxypyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound without the cyclobutoxy group.
Cyclobutyl derivatives: Compounds with similar cyclobutyl groups attached to different heterocycles.
Other heterocycles: Compounds with similar ring structures but different substituents.
Properties
CAS No. |
1346697-82-2 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-cyclobutyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-8-4-7(5-9-10-8)12-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
InChI Key |
SMBOUGDAVZTTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=O)NN=C2 |
Origin of Product |
United States |
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